1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea
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Overview
Description
1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea is a complex organic compound that features a benzimidazole moiety, a methylsulfanyl group, and a phenylurea structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylating agent.
Formation of Phenylurea Structure: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea undergoes various chemical reactions, including:
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its antiparasitic activity, it lacks the phenylurea structure.
Albendazole: Another antiparasitic agent, it has a different substitution pattern on the benzimidazole ring.
Mebendazole: Similar to albendazole, it is used to treat parasitic infections but has different pharmacokinetic properties.
The uniqueness of this compound lies in its combined benzimidazole and phenylurea structures, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-phenylurea |
InChI |
InChI=1S/C18H20N4OS/c1-24-12-11-16(17-20-14-9-5-6-10-15(14)21-17)22-18(23)19-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,21)(H2,19,22,23) |
InChI Key |
RZBMQFCJJHVIST-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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